Trifloxystrobin is a synthetic strobilurin-class quinone outside inhibitor (QoI) characterized by its high lipophilicity, low aqueous solubility (approx. 0.61 mg/L), and unique mesostemic redistribution properties[1]. Unlike fully systemic strobilurins, it strongly binds to cuticular waxes, making it a critical active ingredient and analytical reference standard for weather-resistant agricultural formulations and environmental fate modeling [1]. Its procurement is primarily driven by its specific vapor-phase activity, distinct ecotoxicological profile, and utility in differentiating fungal resistance pathways in standardized laboratory assays [1].
Substituting trifloxystrobin with other common strobilurins like azoxystrobin or pyraclostrobin compromises both formulation performance and analytical assay integrity. Azoxystrobin is highly xylem-mobile (systemic), leading to rapid vascular dilution and higher susceptibility to wash-off in field applications [1]. In contrast, trifloxystrobin's higher lipophilicity dictates a mesostemic behavior—anchoring to the leaf surface and redistributing locally via vapor [1]. Furthermore, in environmental and resistance testing, trifloxystrobin exhibits fundamentally different soil toxicity baselines against non-target organisms and distinct EC50 shift profiles against QoI-resistant fungal isolates, invalidating cross-class substitution in standardized laboratory protocols [2].
In standardized enchytraeid reproduction tests (ERT) using the non-target soil oligochaete Enchytraeus crypticus, trifloxystrobin demonstrates a significantly different toxicity profile compared to other strobilurins[1]. The LC50 for trifloxystrobin is 2.34 mg/kg, whereas pyraclostrobin exhibits an LC50 of 4.26 mg/kg, and azoxystrobin shows minimal toxicity with an LC50 ≥150 mg/kg [1].
| Evidence Dimension | Survival LC50 in Enchytraeus crypticus |
| Target Compound Data | 2.34 mg/kg |
| Comparator Or Baseline | Azoxystrobin (≥150 mg/kg) and Pyraclostrobin (4.26 mg/kg) |
| Quantified Difference | Over 60-fold higher toxicity than azoxystrobin; nearly 2-fold higher than pyraclostrobin |
| Conditions | Standard enchytraeid reproduction test (ERT) in artificial soil |
Environmental testing laboratories must procure trifloxystrobin specifically to establish accurate high-toxicity baselines and positive controls in soil oligochaete assays, where azoxystrobin is ineffective.
Trifloxystrobin is critical for differentiating resistance mechanisms in fungal populations. In in vitro spore germination assays of reduced-sensitive Alternaria solani isolates, azoxystrobin exhibits an approximate 13-fold increase in mean EC50 compared to baseline sensitive isolates [1]. In contrast, the shift in sensitivity to trifloxystrobin for the same reduced-sensitive isolates is only twofold and statistically non-significant, indicating a distinct interaction profile with mutated cytochrome bc1 complexes [1].
| Evidence Dimension | Shift in mean EC50 for reduced-sensitive A. solani isolates |
| Target Compound Data | 2-fold shift (non-significant) |
| Comparator Or Baseline | Azoxystrobin (13-fold shift) |
| Quantified Difference | 11-fold difference in resistance sensitivity shift |
| Conditions | In vitro spore germination assay on sensitive vs. reduced-sensitive Alternaria solani |
Agrochemical research facilities require trifloxystrobin as a distinct reference standard to accurately map cross-resistance patterns and identify specific target-site mutations that do not confer blanket QoI resistance.
Trifloxystrobin's physical properties dictate its unique mesostemic behavior, making it non-interchangeable with systemic analogs. With a vapor pressure of 2.55 × 10^-7 mmHg at 25°C and high lipophilicity, trifloxystrobin binds strongly to cuticular waxes and redistributes locally via the vapor phase [1]. Azoxystrobin, conversely, is xylem-mobile and moves systemically throughout the plant vascular system [2]. This fundamental difference in mobility requires trifloxystrobin for formulations intended to create a weather-protected surface reservoir rather than systemic dilution [2].
| Evidence Dimension | Plant tissue mobility and redistribution mechanism |
| Target Compound Data | Mesostemic (cuticular binding + vapor phase redistribution) |
| Comparator Or Baseline | Azoxystrobin (Systemic / xylem-mobile) |
| Quantified Difference | Qualitative shift from vascular transport to localized surface retention |
| Conditions | Foliar application in crop protection formulations |
Formulators must select trifloxystrobin when designing rainfast, localized surface-protectant products where systemic vascular dilution would reduce the effective duration of the coating.
Due to its specific LC50 profile (2.34 mg/kg) in Enchytraeus crypticus, trifloxystrobin is procured by environmental regulatory labs as a critical reference standard for evaluating the impact of agrochemicals on non-target soil oligochaetes [1].
Plant pathology laboratories utilize trifloxystrobin in in vitro EC50 screening panels to differentiate QoI resistance mechanisms. Its minimal sensitivity shift against certain azoxystrobin-resistant isolates makes it essential for mapping complex III mutations [2].
Agrochemical formulators select trifloxystrobin over azoxystrobin when engineering foliar sprays that require high rainfastness. Its high lipophilicity and vapor-phase redistribution allow it to form a weather-resistant reservoir in the plant cuticle, ideal for prolonged surface protection [3].
Irritant;Environmental Hazard